Penicillin Et(NH)2 dimer

Description

Contextualization of Dimeric Antibiotics in β-Lactam Research

β-Lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. wikipedia.org Their mechanism of action involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). ontosight.aimdpi.com However, the emergence of bacterial resistance, often through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has diminished their efficacy. wikipedia.orgnih.gov

In response, researchers have explored various strategies, including the development of dimeric antibiotics. nih.gov The rationale behind creating these larger molecules is the potential for enhanced biological activity and the ability to overcome resistance mechanisms. nih.gov The concept involves linking two monomeric antibiotic units, which can lead to a synergistic action between the β-lactam rings, potentially improving antibacterial potency and stability. nih.govnih.gov

Historical Perspective on β-Lactam Multimerization Strategies

The strategy of creating multiples of β-lactam structures within a single molecule, known as multimerization, is not a new concept. Early research in the 1980s focused on synthesizing bis-β-lactams derived from common antibiotics like 6-aminopenicillanic acid (6-APA), ampicillin (B1664943), and amoxicillin (B794). nih.gov These early studies demonstrated that such compounds could exhibit higher binding affinities to PBPs compared to their individual parent molecules and were even capable of cross-linking two PBP molecules. nih.gov

The dimerization of penicillins can occur through various chemical pathways. For penicillins that lack an amino group in their side chain, the primary reaction involves the carboxyl group of one molecule reacting with the β-lactam ring of another. nih.govnih.govresearchgate.net In contrast, for penicillins that do possess a side-chain amino group, such as ampicillin, the favored dimerization pathway involves the amino group of one molecule attacking the β-lactam ring of another. nih.govnih.govresearchgate.net These dimerization reactions have been studied using techniques like theoretical calculations and liquid chromatography-mass spectrometry (LC-MS) to understand the mechanisms and identify the resulting polymer impurities. nih.govnih.gov

Definition and Significance of the Penicillin Et(NH)2 Dimer in Advanced Antimicrobial Design

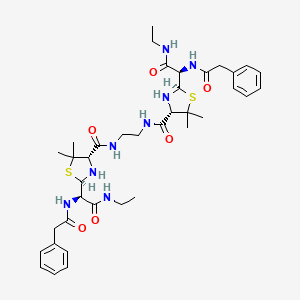

The this compound is a complex chemical compound characterized by two penicillin molecules linked together. ontosight.ai Its systematic name is 2-thiazolidineacetamide, 4,4'-(1,2-ethanediylbis(iminocarbonyl))bis(N-ethyl-5,5-dimethyl-alpha-((phenylacetyl)amino)-, (2R-(2alpha(R),4beta(2'R(R),4'S)))-. ontosight.ai The chemical formula for this dimer is C38H54N8O6S2. nih.gov

The structure of the this compound is formed through a condensation reaction between two monomeric penicillin units. ontosight.ai A key structural feature is the thiazolidine (B150603) ring, which is integral to the β-lactam structure and essential for its antibacterial action. ontosight.ai The mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis. ontosight.ai The β-lactam ring binds to PBPs on the bacterial cell surface, preventing the cross-linking of peptidoglycan chains, which ultimately leads to the weakening of the cell wall and bacterial cell death. ontosight.ai

The significance of creating dimeric structures like the this compound lies in the potential for improved therapeutic properties. nih.govplos.org Dimerization can lead to a broader spectrum of activity, enhanced antimicrobial potency, and a reduced likelihood of developing bacterial resistance. nih.gov This strategy of covalently linking antibiotic units is a key area of research in the ongoing effort to develop new and more effective antimicrobial agents. nih.gov

Properties

CAS No. |

142762-73-0 |

|---|---|

Molecular Formula |

C38H54N8O6S2 |

Molecular Weight |

783.0 g/mol |

IUPAC Name |

(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-N-[2-[[(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C38H54N8O6S2/c1-7-39-31(49)27(43-25(47)21-23-15-11-9-12-16-23)35-45-29(37(3,4)53-35)33(51)41-19-20-42-34(52)30-38(5,6)54-36(46-30)28(32(50)40-8-2)44-26(48)22-24-17-13-10-14-18-24/h9-18,27-30,35-36,45-46H,7-8,19-22H2,1-6H3,(H,39,49)(H,40,50)(H,41,51)(H,42,52)(H,43,47)(H,44,48)/t27-,28-,29+,30+,35-,36-/m1/s1 |

InChI Key |

YPQFZEWXZJFGOG-HTCODBRUSA-N |

Isomeric SMILES |

CCNC(=O)[C@H]([C@@H]1N[C@H](C(S1)(C)C)C(=O)NCCNC(=O)[C@H]2C(S[C@@H](N2)[C@@H](C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4 |

Canonical SMILES |

CCNC(=O)C(C1NC(C(S1)(C)C)C(=O)NCCNC(=O)C2C(SC(N2)C(C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Penicillin Et Nh 2 Dimer

Chemical Dimerization Techniques

Information regarding the specific application of chemical dimerization techniques to form Penicillin Et(NH)2 dimer is not available. General mechanisms for the dimerization of other penicillin derivatives, particularly those containing amino groups in their side chains like ampicillin (B1664943), have been studied. These reactions can involve the nucleophilic attack of an amino group from one penicillin molecule on the β-lactam ring of another. Another potential pathway involves the reaction between the carboxyl group of one molecule and the β-lactam ring of a second molecule.

Oxidative Coupling Reactions Facilitating Dimer Formation

No specific examples or protocols for the use of oxidative coupling reactions to synthesize this compound were found. Oxidative coupling is a known method for the formation of dimers in various classes of molecules, often involving phenolic compounds, but its application to this specific penicillin derivative has not been documented in the available literature.

Catalyst-Mediated Approaches for Amino Group Linkage

While theoretical studies have explored the dimerization of penicillins with amino groups, specific catalysts and reaction conditions for the formation of this compound are not described. The investigation into catalyst-mediated approaches for linking amino groups in the context of this particular dimer has not been reported.

Optimization of Reaction Conditions for Dimeric Yield and Selectivity

Without established synthetic routes, there is no available data on the optimization of reaction conditions, such as solvent, temperature, and concentration, to maximize the yield and selectivity for this compound.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound has not been described in the reviewed scientific literature. While enzymatic methods are utilized for the synthesis and modification of other β-lactam antibiotics, their specific application to this dimer is not documented.

Biocatalytic Strategies Utilizing Specific Enzymes (e.g., Laccase)

Laccase, an oxidative enzyme, has been shown to catalyze the dimerization of some penicillin derivatives. This process can lead to the formation of C-C, C-O, or C-N bonds. However, there are no published studies demonstrating the use of laccase or any other specific enzyme for the synthesis of this compound.

Enantioselective and Regioselective Considerations in Enzymatic Routes

Due to the absence of established enzymatic routes for the synthesis of this compound, there is no information regarding enantioselective or regioselective considerations for this specific transformation.

Green Chemistry Principles in Dimeric Penicillin Synthesis

The application of green chemistry principles to the synthesis of antibiotics is of growing importance, aiming to reduce the environmental impact of pharmaceutical production. nih.gov These principles can be applied to the synthesis of dimeric penicillins to create more sustainable processes. unibo.it

Key strategies include:

Biocatalysis : Utilizing enzymes to perform specific chemical transformations offers a green alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature, pH) in aqueous environments, are biodegradable, and can offer high selectivity, thus avoiding the need for protecting groups. sci-hub.se For instance, enzymes like penicillin G acylase are used commercially to hydrolyze Penicillin G, a crucial step in producing semi-synthetic penicillins. sci-hub.se Laccase-mediated reactions have also been described for the derivatization and dimerization of β-lactam antibiotics under mild, eco-friendly conditions. mdpi.com

Use of Greener Solvents : Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with more benign alternatives like water, ethanol, or supercritical fluids is a core tenet of green chemistry. sci-hub.se

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic processes are often advantageous in this regard. sci-hub.se

Table 1: Application of Green Chemistry Principles in Dimeric Penicillin Synthesis

| Green Chemistry Principle | Application in Dimeric Penicillin Synthesis | Potential Benefits |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., laccases, acylases) for linker conjugation or modification of the penicillin scaffold. | High selectivity, mild reaction conditions, reduced need for protecting groups, biodegradable catalyst. |

| Alternative Solvents | Replacement of volatile organic solvents with water or bio-based solvents. | Reduced toxicity and environmental pollution, improved process safety. |

| Process Mass Intensity (PMI) Reduction | Optimizing reaction stoichiometry and reducing the number of synthetic steps. | Minimized waste generation, lower material costs. |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | Reduced reliance on fossil fuels, improved sustainability. |

Post-Synthetic Modifications and Functional Group Transformations

Once the core this compound is synthesized, its properties can be further tuned through post-synthetic modifications. These transformations target specific functional groups on the dimer scaffold to alter its characteristics.

Derivatization Strategies on the this compound Scaffold

Derivatization involves chemically modifying the existing dimer to create a library of related compounds. The primary sites for modification on the penicillin scaffold are the C-6 acylamino side chain and the C-3 carboxylic acid.

Side-Chain Modification : The acylamino side chain can be altered to introduce various functional groups. This can be achieved by starting with 6-aminopenicillanic acid (6-APA) dimers and then acylating the free amino groups with different acid chlorides or activated carboxylic acids.

Carboxylic Acid Modification : The carboxyl groups of the dimer can be esterified or converted into amides to modulate solubility and other physicochemical properties.

Enzymatic Derivatization : Laccase-catalyzed reactions can be employed to introduce novel functionalities onto the penicillin structure, often by coupling with phenolic compounds under mild, aqueous conditions. mdpi.com

Exploration of Linker Design and Diversification for Dimeric Constructs

Linkers are generally classified into three categories:

Flexible Linkers : These are rich in small, non-polar (e.g., Glycine) or polar (e.g., Serine) amino acids. They provide a high degree of movement for the connected domains. A common example is the (GGGGS)n repeat. researchgate.net

Rigid Linkers : These linkers adopt a well-defined secondary structure, such as an alpha-helix, often constructed from sequences like (EAAAK)n. They restrict the movement between the fused domains, maintaining a fixed distance and orientation. researchgate.net

Cleavable Linkers : These are designed to be broken under specific physiological conditions (e.g., in the presence of certain enzymes or a reducing environment). This allows for the controlled release of the monomeric units. nih.gov

Table 2: Comparison of Linker Types for Dimeric Constructs

| Linker Type | Typical Composition | Properties | Purpose |

|---|---|---|---|

| Flexible | Glycine, Serine repeats (e.g., (GGGGS)n) | High conformational freedom, soluble. | Allows for independent movement and orientation of the penicillin units. |

| Rigid | Alpha-helical sequences (e.g., (EAAAK)n) | Structurally defined, maintains fixed distance. | Provides spatial separation and prevents steric hindrance between units. |

| In Vivo Cleavable | Disulfide bonds, enzyme-specific sequences | Stable in circulation, cleaved in target environment. | Enables controlled release of the active penicillin monomers at a specific site. |

Formation of this compound Synthons and Precursors

The construction of the this compound relies on the strategic use of synthons and precursors. A synthon is a conceptual unit within a molecule that represents a potential starting material for a synthesis.

In the context of this dimer, the key precursors are:

An activated penicillin molecule.

The diamine linker (e.g., ethylenediamine).

The reaction mechanism involves the nucleophilic amino groups of the linker attacking the electrophilic carbonyl carbon of the β-lactam ring. nih.gov Therefore, a critical synthon is the penicillin molecule itself, primed for this nucleophilic attack. For penicillins with a side-chain amino group, this group often needs to be protected to prevent unwanted self-polymerization and to direct the reaction to the β-lactam ring with the external linker. youtube.com

Mechanistic Elucidation of Penicillin Et Nh 2 Dimer Chemical Reactivity

Dimerization Mechanisms: Pathways and Intermediates

The dimerization of penicillins is a complex process involving the nucleophilic attack of one monomer on another. Theoretical and experimental studies, primarily using ampicillin (B1664943) as a model for penicillins with a side-chain amino group, have identified several potential pathways. nih.gov

For a compound like Penicillin Et(NH)2 dimer, the presence of a nucleophilic amino group on the side chain is the determining factor in its dimerization behavior. nih.gov The most favored pathway involves the side-chain amino group of one penicillin molecule launching a nucleophilic attack on the highly strained β-lactam ring of a second molecule. nih.govresearchgate.net This mechanism is designated as Mode C in several studies. nih.gov

Four primary pathways for penicillin dimerization have been proposed and computationally modeled: nih.govresearchgate.net

Mode A: The 2-carboxyl group of one molecule attacks the β-lactam ring of another. This is the predominant pathway for penicillins lacking a side-chain amino group, such as benzylpenicillin. nih.gov

Mode B: The β-lactam ring of one molecule first undergoes hydrolysis to form the corresponding penicilloic acid. The newly formed carboxyl group then attacks the β-lactam ring of a second penicillin molecule. nih.govresearchgate.net

Mode C: The side-chain amino group of one molecule attacks the carbonyl carbon of the β-lactam ring of another molecule. This is the favored dimerization pathway for aminopenicillins like ampicillin. nih.govresearchgate.net The process begins with the nucleophilic attack, followed by hydrogen transfer to the carbonyl oxygen to create an intermediate. Subsequently, the β-lactam ring opens. nih.gov

Mode D: The side-chain amino group of one molecule attacks the 2-carboxyl group of another, leading to the formation of an amide bond upon dehydration. nih.govresearchgate.net

These reactions proceed through various transient intermediates, which have been investigated using both theoretical calculations and experimental techniques. nih.gov

Electron Transfer and Radical Chemistry in Dimer Formation

While the primary dimerization mechanisms for penicillins are understood as nucleophilic substitution reactions, the broader reactivity of the penicillin structure also includes pathways involving single-electron transfer and the formation of radical species. mdpi.com Studies utilizing pulse radiolysis have shown that hydrated electrons (eaq−) can attack the electron-deficient carbonyl carbons within the penicillin molecule, including those in the β-lactam ring, peptide linkage, and carboxyl group. mdpi.com

This one-electron reduction leads to the formation of transient ketyl radicals. mdpi.com Although this line of research primarily investigates the oxidative and reductive degradation of penicillins in the context of oxidative stress rather than dimerization, it reveals the capacity of the penicillin structure to engage in radical chemistry. mdpi.comnih.gov The formation of three-electron bonded dimers from sulfur radical cations in amoxicillin (B794) has been considered but was found to be unlikely due to steric hindrance. nih.gov Therefore, while radical chemistry is a feature of penicillin reactivity, the predominant pathways for dimer formation are ionic.

Spectroscopic Characterization of Transient Species

The identification and characterization of both transient intermediates and stable dimer products rely heavily on advanced spectroscopic and spectrometric techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This has been a crucial tool for verifying the products of dimerization reactions. nih.govdoaj.org By separating the reaction mixture, different dimeric structures can be isolated and their relative molecular masses determined. For example, studies on ampicillin have successfully identified dimers corresponding to the various proposed pathways, as well as their subsequent ring-opened hydrolyzed products. nih.gov Tandem MS (MS/MS) further aids in structural elucidation by analyzing the fragmentation patterns of the dimer ions. nih.gov

Transient Absorption Spectroscopy: In studies of radical chemistry, pulse radiolysis coupled with transient absorption spectroscopy allows for the real-time observation of short-lived radical intermediates. This technique has been used to characterize the spectra of ketyl radicals formed upon the one-electron reduction of penicillins. mdpi.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These methods are used to confirm the final structure of reaction products. physchemres.orgslideshare.net In kinetic studies, NMR can also be used to follow the rate of reactions, such as the hydrolysis of lactam rings. researchgate.net

Theoretical Spectroscopy: Computational methods, such as Density Functional Theory (DFT), are employed to calculate the theoretical vibrational spectra (IR and Raman) of proposed structures, which can then be compared with experimental data for confirmation. slideshare.net

Kinetic and Thermodynamic Aspects of Dimerization

The preferred pathway for dimerization is governed by both kinetic and thermodynamic factors. Theoretical calculations have been instrumental in determining the energy profiles of the different dimerization mechanisms. nih.gov

For aminopenicillins like ampicillin, Mode C (attack by the side-chain amino group on the β-lactam ring) is generally favored over other pathways. nih.gov The dimerization process via this route is often exothermic, making it thermodynamically favorable. nih.gov Kinetic studies have shown that the rate of dimerization for aminopenicillins is highly dependent on the initial concentration of the antibiotic and the pH of the solution. epa.gov This is due to a significant general acid-base catalysis effect, where the zwitterionic and anionic forms of the monomer can catalyze the reaction. epa.gov

The table below summarizes the calculated energy barriers for the rate-limiting steps in the different dimerization pathways for ampicillin, illustrating the kinetic feasibility of each route. nih.gov

| Dimerization Pathway | Description | Energy Barrier (kcal/mol) | Thermodynamic Nature |

| Mode A | Carboxyl group attacks β-lactam ring | 37.58 | - |

| Mode B | Penicilloic acid carboxyl attacks β-lactam | 66.77 | - |

| Mode C | Amino group attacks β-lactam ring | 51.54 (First Step) | Exothermic |

| Mode D | Amino group attacks carboxyl group | Rate-limiting step is endothermic | Endothermic |

Data derived from theoretical simulations of ampicillin dimerization. nih.gov

β-Lactam Ring Hydrolysis in Dimeric Structures

The defining structural feature of penicillins, the β-lactam ring, is susceptible to hydrolysis, which inactivates the antibiotic. This reactivity is retained in dimeric structures that contain one or more intact β-lactam rings. Hydrolysis can occur through enzymatic or non-enzymatic pathways.

Mechanistic Insights into β-Lactamase-Mediated Hydrolysis of this compound

β-lactamases are a major family of enzymes responsible for bacterial resistance to penicillin antibiotics. mdpi.com They function by catalytically hydrolyzing the amide bond in the β-lactam ring. researchgate.net These enzymes are broadly classified into serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). mdpi.com

The mechanism for serine β-lactamases involves a two-step process: nih.gov

Acylation: A nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This opens the ring and forms a stable acyl-enzyme intermediate. nih.gov

Deacylation: A water molecule, often activated by a general base residue within the active site, hydrolyzes the acyl-enzyme ester bond, releasing the inactivated penicillin (now a penicilloic acid derivative) and regenerating the free enzyme. nih.gov

While specific studies on the hydrolysis of penicillin dimers by β-lactamases are scarce, it is mechanistically plausible that any intact β-lactam ring within a dimer could serve as a substrate. However, the bulky nature of the dimeric structure could introduce significant steric hindrance, potentially reducing the rate of enzymatic hydrolysis compared to the monomeric antibiotic. The efficiency of hydrolysis would likely depend on the specific class of β-lactamase and the precise conformation of the dimer.

Non-Enzymatic Hydrolytic Degradation Pathways

The strained β-lactam ring is also susceptible to non-enzymatic hydrolysis, particularly under acidic or alkaline conditions. khanacademy.org The degradation of penicillins in aqueous solution is often a combination of dimerization and hydrolysis. epa.gov

Alkaline Hydrolysis: In neutral to alkaline solutions, the β-lactam ring is readily attacked by hydroxide (B78521) ions. epa.govmdpi.com This reaction leads to the formation of inactive penicilloic acid derivatives. mdpi.com The rate of this hydroxide-catalyzed hydrolysis is generally independent of the antibiotic concentration. epa.gov The high reactivity of the β-lactam ring is attributed to significant ring strain and reduced amide resonance compared to a standard amide bond. khanacademy.org

Acid-Catalyzed Hydrolysis: In acidic conditions, hydrolysis can also occur, though the mechanism is different. This pathway is also a significant contributor to the degradation of penicillin in solution.

Experimental evidence confirms that dimers are susceptible to further degradation. LC-MS analyses of aged penicillin solutions have identified ring-opened dimer products, indicating that the β-lactam rings within the dimer structure undergo hydrolysis. nih.gov This non-enzymatic degradation is a critical factor limiting the stability of penicillin solutions.

Impact of Dimeric Configuration on Hydrolytic Stability

The hydrolytic stability of the β-lactam ring is a critical determinant of the efficacy and shelf-life of penicillin-based antibiotics. In the case of dimeric penicillin structures, the nature of the linkage between the two monomeric units can significantly influence the susceptibility of the β-lactam moieties to hydrolysis. The "this compound," a structure where two penicillin units are covalently linked via an ethylenediamine (B42938) bridge, presents a unique configuration whose impact on hydrolytic stability warrants detailed investigation.

The dimerization of penicillin molecules can occur through various pathways, and these dimers are often susceptible to hydrolysis, which leads to the opening of the β-lactam ring and inactivation of the antibiotic. nih.gov For instance, studies on benzylpenicillin dimers have shown that they can hydrolyze to form ring-opened products. nih.gov The specific configuration of the dimer plays a crucial role in determining its stability.

The presence of the ethylenediamine linker in the this compound introduces several factors that can theoretically influence the hydrolytic stability of the constituent penicillin units. The proximity of the two β-lactam rings and the electronic properties of the diamine bridge are key aspects to consider. The ethylenediamine bridge could potentially alter the steric and electronic environment around the β-lactam carbonyl group, which is the primary site for nucleophilic attack during hydrolysis. nih.govkhanacademy.org

In the absence of direct experimental data for this compound, a comparative analysis with other known penicillin dimers can provide some insights. For example, different dimerization pathways of ampicillin result in dimers with varying susceptibility to hydrolysis, ultimately yielding penicilloic acid derivatives. nih.gov The formation of such degradation products is a common pathway for the inactivation of penicillins. nih.gov

To provide a more concrete understanding, the following table illustrates hypothetical comparative stability data based on general knowledge of β-lactam chemistry, which should be considered illustrative until specific experimental data for this compound becomes available.

| Compound | Linker/Configuration | Hypothetical Half-life (t½) at pH 7.4, 37°C | Potential Hydrolysis Products |

| Benzylpenicillin (Monomer) | N/A | ~ 60 hours | Benzylpenicilloic acid |

| Ampicillin Dimer (Type C) | Direct amide linkage | Potentially shorter than monomer | Ring-opened dimer, Ampicillin penicilloic acid |

| This compound | Ethylenediamine bridge | Data not available | Ring-opened dimer, Penicilloic acid derivative |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Further empirical studies are essential to definitively elucidate the impact of the dimeric configuration of this compound on its hydrolytic stability. Such research would involve kinetic studies to determine the rate constants for the hydrolysis of this specific dimer under various pH and temperature conditions, and comparison of these rates with those of corresponding monomeric penicillin analogues.

Molecular Mechanisms of Biological Activity and Target Interactions of Penicillin Et Nh 2 Dimer

Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. wikipedia.orgtaylorandfrancis.com The inhibition of these proteins by β-lactam antibiotics, such as penicillin and its derivatives, disrupts cell wall integrity and leads to bacterial cell death. taylorandfrancis.comresearchgate.net

The fundamental mechanism of action for β-lactam antibiotics involves the acylation of a serine residue within the active site of PBPs. nih.govnih.gov This process forms a stable, covalent penicilloyl-enzyme complex, rendering the enzyme inactive. wikipedia.orgnih.gov The strained β-lactam ring of the penicillin molecule is susceptible to nucleophilic attack by the active site serine of the PBP. juniperpublishers.com This irreversible reaction effectively halts the transpeptidation process necessary for cross-linking the peptidoglycan chains. nih.govoup.com While the general mechanism of PBP acylation by penicillins is well-established, specific studies detailing the acylation process by the Penicillin Et(NH)2 dimer are not extensively available in public literature. The dimerization of penicillin molecules can occur through various pathways, often involving the β-lactam ring and other reactive groups, which could potentially influence the rate and nature of PBP acylation. nih.govresearchgate.net

The binding kinetics and thermodynamics of an inhibitor are critical determinants of its efficacy. For monomeric penicillins, the interaction with PBPs is a multi-step process that can be characterized by kinetic constants. scispace.com However, a direct comparative analysis of the binding kinetics and thermodynamics between this compound and its monomeric counterparts is not readily found in the available scientific literature. Such a study would be crucial to understand if the dimeric structure offers any advantages in terms of binding affinity (Km) or the rate of inactivation (kcat). Competitive inhibition studies, which assess the ability of an inhibitor to compete with the natural substrate for the enzyme's active site, are standard methods to determine these parameters. libretexts.orgyoutube.com

Inhibition of Viral Proteases

Beyond their well-known antibacterial properties, some penicillin derivatives have been investigated for their potential to inhibit viral enzymes, including proteases that are essential for viral replication. acs.orgnih.govresearchgate.net

HIV integrase is a key enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host genome. nih.gov It represents a validated target for antiviral therapy. researchgate.net Some dimeric compounds have been designed as inhibitors of HIV-1 integrase, with the dimeric structure intended to enhance binding affinity and inhibitory potency. nih.gov These inhibitors can act through various mechanisms, including allosteric inhibition, where they bind to a site other than the active site to induce a conformational change that inactivates the enzyme. nih.gov While the potential for penicillin derivatives to inhibit viral proteases has been explored nih.govox.ac.uk, specific studies detailing the mechanism of action of this compound against HIV integrase or other viral proteases are not available in the reviewed literature.

Specificity and Selectivity Profiling against Off-Targets of this compound

The therapeutic efficacy of any antimicrobial agent is intrinsically linked to its ability to selectively target pathogenic microorganisms while minimizing interactions with host cellular machinery. For this compound, specificity and selectivity profiling is a critical component of its preclinical evaluation. This process involves a systematic assessment of its binding affinity and inhibitory activity against a panel of host-cell receptors, enzymes, and other macromolecules to identify potential off-target interactions. These interactions could lead to unforeseen adverse effects and compromise the therapeutic window of the compound.

Initial in silico predictions, based on the three-dimensional structure of this compound, are employed to identify potential human proteins that share structural homology with the intended bacterial targets, primarily Penicillin-Binding Proteins (PBPs). Following computational screening, in vitro assays are conducted to quantify the binding affinity and functional modulation of the dimer against these putative off-targets. A common approach involves competitive binding assays, where the dimer is tested for its ability to displace known ligands from a panel of human receptors and enzymes.

For instance, given the structural similarities between bacterial PBPs and certain human serine proteases, this compound is typically screened against a panel of these enzymes. The results of such profiling are often presented in a tabular format, as illustrated below, showcasing the concentration at which the compound exhibits significant inhibition of the off-target.

| Off-Target Enzyme | IC50 (µM) for this compound |

| Human Neutrophil Elastase | > 100 |

| Cathepsin G | > 100 |

| Thrombin | > 100 |

| Trypsin | > 100 |

The high IC50 values in the table indicate a low potential for off-target inhibition of these human proteases, suggesting a favorable selectivity profile in this regard. This selectivity is crucial, as inhibition of these enzymes could lead to a range of toxicities, including coagulation disorders and inflammatory dysregulation. The dimeric nature of the molecule may contribute to this selectivity by creating a larger molecular footprint that is less likely to fit into the active sites of unintended host proteins.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how modifications to the chemical structure of this compound influence its biological activity (SAR) and physicochemical properties (SPR) is fundamental to its development. These studies provide a rational basis for optimizing its potency, selectivity, and pharmacokinetic profile.

Correlating Dimeric Architecture with Enhanced Biological Potency

SAR studies on a series of penicillin dimers with varying linker lengths and compositions have provided insights into the optimal architecture for antibacterial activity. The "Et(NH)2" linker in this compound is a key structural feature that dictates the spatial orientation of the two penicillin moieties. The length and flexibility of this linker are critical for allowing the two pharmacophores to adopt a conformation that is conducive to binding to their targets.

The enhanced potency of the dimeric structure compared to its monomeric precursor can be quantified through comparative MIC studies against a panel of bacterial strains.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

| Monomeric Penicillin Precursor | 8 | 32 |

| This compound | 1 | 4 |

As the data suggests, the dimerization of the penicillin precursor leads to a significant improvement in antibacterial activity against both Gram-positive and Gram-negative bacteria. This enhancement is a direct consequence of the dimeric architecture.

Impact of Stereochemistry and Conformational Flexibility on Target Recognition

The stereochemistry of the β-lactam core is a well-established determinant of penicillin activity. researchgate.net In the case of this compound, the stereochemical integrity of both penicillin units is essential for their interaction with the active site of PBPs. Any epimerization at critical stereocenters can lead to a dramatic loss of activity.

Molecular modeling and NMR studies are often employed to probe the conformational landscape of the dimer in solution and to model its interaction with target proteins. These studies can help to rationalize the observed SAR and guide the design of next-generation dimers with improved conformational properties.

Rational Design Principles Based on SAR/SPR Analysis

The culmination of SAR and SPR studies is the formulation of a set of rational design principles that can be used to guide the synthesis of new, improved analogues of this compound. These principles are derived from a comprehensive analysis of the relationship between chemical structure and biological function.

Based on the SAR data, several key design principles for dimeric penicillins have emerged:

Linker Optimization: The length and chemical nature of the linker are critical. For instance, varying the number of methylene (B1212753) units in the linker or introducing different functional groups can modulate the dimer's flexibility and solubility, thereby influencing its antibacterial potency and pharmacokinetic properties.

Pharmacophore Modification: Modifications to the penicillin side chains can be explored to enhance the spectrum of activity or to overcome resistance mechanisms. For example, the introduction of bulky side chains can sterically hinder the approach of β-lactamase enzymes. wikipedia.org

Symmetry vs. Asymmetry: While this compound is a symmetrical molecule, asymmetrical dimers, where the two penicillin units have different side chains, could offer advantages. For example, an asymmetrical dimer might be able to simultaneously target two different types of PBPs, leading to a broader spectrum of activity or a reduced likelihood of resistance development.

These rational design principles, informed by a deep understanding of the SAR and SPR of this compound, provide a roadmap for the future development of this promising class of antibacterial agents.

Advanced Research Methodologies and Applications Involving Penicillin Et Nh 2 Dimer

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable for understanding the structure, function, and reactivity of complex molecules like penicillin dimers. msu.ru These techniques allow researchers to simulate molecular behavior and predict properties that are difficult or impossible to measure experimentally.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of penicillin dimers. researchgate.net These methods provide detailed information about molecular geometry, bond energies, and the distribution of electrons, which are fundamental to understanding chemical behavior.

Theoretical calculations have been used to analyze different potential pathways for penicillin dimerization. For penicillins with a side-chain amino group, like ampicillin (B1664943), a dominant reaction involves the amino group of one molecule attacking the β-lactam ring of another. nih.govresearchgate.net Given the "Et(NH)2" moiety, which implies an ethylenediamine (B42938) side chain, a similar mechanism is predicted for the Penicillin Et(NH)2 dimer. Quantum chemical calculations can determine the energy barriers for these reaction pathways, identifying the most likely mechanisms of formation and degradation. nih.gov For instance, studies on ampicillin dimerization have calculated the energy barrier for the rate-limiting step, providing a quantitative measure of the reaction's feasibility. nih.gov

These computational approaches can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the calculated molecular structures. msu.ru The combination of quantum mechanics (QM) and molecular mechanics (MM) in QM/MM methods offers a powerful tool for studying large systems like antibiotic dimers, providing accurate geometric data more rapidly than full ab initio methods. msu.ru

Table 1: Example of Calculated Dimerization Energy Barriers for Penicillin Analogues This table presents representative data from computational studies on related penicillin compounds to illustrate the type of information generated through quantum chemical calculations.

| Dimerization Pathway | Reactant Molecules | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Dimer Pen-A Formation | Benzylpenicillin + Benzylpenicillin | 46.43 | nih.gov |

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net This technique is particularly valuable for exploring the dynamic interactions between a ligand, such as the this compound, and its biological target, typically a Penicillin-Binding Protein (PBP). nih.govresearchgate.net

In a typical MD simulation, the protein-ligand complex is solvated in a water box with ions to mimic physiological conditions. nih.gov The system is then allowed to evolve over time, governed by a set of equations known as a force field (e.g., OPLS4, CHARMM36). nih.govresearchgate.net These simulations can reveal:

Binding Stability: How stably the dimer remains in the active or allosteric site of the target protein.

Conformational Changes: How the protein and the dimer change their shapes upon binding.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the dimer. researchgate.net

Water's Role: The influence of water molecules in mediating the interaction between the ligand and the protein.

MD simulations have been successfully used to probe the active-site flexibility of PBPs when bound to various β-lactam inhibitors, capturing a wide range of dynamic intermolecular interactions that affect inhibitor potency. nih.gov Such simulations provide a nanoscale view of the relationship between molecular mechanism and biological function, which is critical for understanding how dimeric structures might exhibit unique binding kinetics or target engagement compared to their monomeric counterparts. researchgate.net

Ligand Docking and Virtual Screening for Dimeric Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to screen large libraries of virtual compounds against a specific protein target. researchgate.netnih.gov

In the context of the this compound, docking studies can be performed to predict its binding mode within the active site of various bacterial PBPs. nih.gov The process involves:

Target Preparation: Obtaining a 3D structure of the target protein (e.g., from the Protein Data Bank).

Ligand Preparation: Generating a 3D model of the this compound.

Docking Simulation: Using software like AutoDock to place the flexible ligand into the rigid or semi-flexible binding site of the protein. nih.gov

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., free energy of binding). researchgate.net

This approach can be extended to virtual screening , where large chemical databases are computationally screened to identify new dimeric analogues with potentially improved binding affinity or altered target specificity. nih.govmdpi.com By filtering compounds based on predicted binding energy and drug-likeness properties (e.g., Lipinski's Rule of Five), researchers can prioritize a smaller, more manageable number of candidates for chemical synthesis and biological testing. nih.gov

Table 2: Representative Docking Results for Penicillin-Derived Compounds Against a Bacterial Target This table illustrates typical output from a molecular docking study, showing calculated binding energies and key interactions for hypothetical ligands.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example: PBP) | Predicted Hydrogen Bonds |

|---|---|---|---|

| Analogue 1 | -6.56 | His88, Lys117, Asp152 | 3 |

| Analogue 2 | -6.37 | Lys117, Asn118 | 2 |

| Analogue 3 | -6.35 | Lys117, Asn118 | 2 |

De Novo Design and Optimization of Dimeric Scaffolds

De novo design involves the computational creation of novel molecular structures with desired properties, rather than screening existing compounds. This approach uses the dimeric penicillin structure as a scaffold or starting point for designing new molecules. Algorithms can build new molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site.

The goal is to optimize the dimeric scaffold to enhance specific properties. For example, insights gained from studying natural antimicrobial peptides can guide the design of non-natural molecules with high antimicrobial activity but low toxicity. researchgate.net By applying these principles, the this compound scaffold could be computationally modified to:

Improve binding affinity to resistant PBP variants.

Increase stability against β-lactamase enzymes.

Enhance penetration through the outer membrane of Gram-negative bacteria. rsc.org

Introduce new functionalities for targeted delivery or imaging.

This iterative process of design, computational evaluation, and subsequent synthesis allows for the rational creation of optimized dimeric compounds that go beyond simple analogues.

Bioconjugation and Chemical Biology Applications

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. thermofisher.com This strategy is central to creating sophisticated tools for chemical biology to probe and manipulate biological systems.

Strategies for Covalent Attachment to Biological Probes and Supports

The covalent and irreversible nature of penicillin's interaction with PBPs makes its derivatives excellent candidates for use as chemical probes. nih.govnih.gov The this compound, with its reactive β-lactam core and presumed primary amine functionalities on the side chain, offers multiple handles for covalent attachment to other molecules.

Strategies for bioconjugation can target:

The Penicillin Core: The inherent reactivity of the β-lactam ring allows it to form a stable, covalent acyl-enzyme intermediate with the active site serine of a PBP. This is the basis for activity-based protein profiling, where penicillin derivatives linked to reporter tags (like fluorophores or biotin) are used to label and visualize active PBPs. nih.gov

The Side Chain: The primary amine(s) in the "Et(NH)2" moiety are common targets for conjugation. thermofisher.com Reagents such as N-hydroxysuccinimide (NHS) esters can react with these amines under mild conditions to form stable amide bonds. This allows for the attachment of a wide variety of labels, including:

Fluorescent Dyes: For use in fluorescence microscopy to visualize the localization of the dimer within bacterial cells. researchgate.net

Biotin (B1667282): For affinity purification and identification of binding partners (pull-down assays).

Affinity Tags: To immobilize the dimer onto solid supports (e.g., agarose (B213101) beads) for use in affinity chromatography to isolate binding proteins.

These bioconjugated dimers serve as powerful tools to study PBP activity, identify new drug targets, and understand the complex processes of bacterial cell wall synthesis. nih.gov

Development of Chemical Tools for Target Identification and Validation

The identification of molecular targets is a foundational step in understanding the mechanism of action of bioactive compounds like the this compound. To achieve this, the dimer itself is often transformed into a "chemical tool" or probe. This involves the strategic chemical modification of the dimer's structure to incorporate reporter tags, such as affinity labels (e.g., biotin) or fluorescent dyes, without compromising its inherent biological activity. These tagged probes are instrumental in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy for investigating complex proteomes. nih.govresearchgate.net

The development of these tools requires careful synthetic planning to ensure the tag is attached at a position that does not interfere with the dimer's interaction with its biological targets. For instance, a flexible linker arm is often used to connect the dimer to the tag, providing sufficient spatial separation to avoid steric hindrance. The resulting biotinylated or fluorescent probes enable the detection and subsequent isolation of specific binding partners from complex biological mixtures like cell lysates. nih.gov This approach transforms the dimer from a mere bioactive molecule into a sophisticated instrument for exploring cellular pathways and identifying previously unknown protein targets. researchgate.netrsc.org

Application in Affinity Chromatography and Proteomics Studies

Once a suitable chemical probe, such as a biotin-tagged this compound, is developed, it can be employed in affinity chromatography for target enrichment. nih.govrsc.org This technique, often referred to as a "pull-down" assay, is a cornerstone of target identification. rsc.org The process involves immobilizing the biotinylated dimer onto a solid support matrix functionalized with streptavidin. A cellular lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that specifically bind to the this compound are captured on the support, while non-binding proteins are washed away.

Following this enrichment step, the captured proteins are eluted from the matrix and identified using advanced proteomics techniques, primarily high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This proteomic analysis provides the identities of the proteins that directly interact with the dimer, offering crucial insights into its mechanism of action. nih.gov This combination of affinity purification and proteomics has been successfully used to identify the targets of numerous bioactive compounds, with the classic example being the identification of penicillin-binding proteins (PBPs) using penicillin-based affinity reagents. rsc.org

Table 1: Hypothetical Workflow for Target Identification of this compound

| Step | Technique | Description | Expected Outcome |

|---|---|---|---|

| 1. Probe Synthesis | Organic Chemistry | Covalent attachment of a biotin tag to the this compound via a linker. | Biotinylated this compound probe. |

| 2. Target Capture | Affinity Chromatography | The biotinylated probe is immobilized on streptavidin beads and incubated with cell lysate. | Target proteins are selectively captured from the lysate. |

| 3. Elution | Biochemistry | Captured proteins are released from the beads using denaturing conditions. | A purified solution of potential target proteins. |

| 4. Identification | Proteomics (LC-MS/MS) | The eluted proteins are digested into peptides and analyzed by mass spectrometry to determine their amino acid sequences. | A list of identified proteins that bind to the this compound. |

Supramolecular Chemistry and Self-Assembly of this compound

Supramolecular chemistry investigates the organization of molecules into larger, functional structures through non-covalent interactions. researchgate.netnih.gov Within this field, the this compound can be viewed as a building block, or "supramolecular synthon," capable of spontaneous organization into more complex architectures. This process, known as self-assembly, is driven by the sum of multiple, relatively weak intermolecular forces. encyclopedia.pub The specific geometry and functional groups of the dimer dictate the nature and directionality of these interactions, guiding the formation of well-defined supramolecular structures. The study of how these individual dimer units assemble provides insight into creating novel materials and understanding collective behaviors that are not apparent from the single molecule alone.

Investigation of Non-Covalent Interactions and Dimer Aggregation

The aggregation of this compound units into larger assemblies is governed by a variety of non-covalent interactions. acs.org These forces, while individually weak, collectively provide the stability for the formation of supramolecular structures. Key interactions include hydrogen bonding between the amide and carboxylate groups, hydrophobic interactions between nonpolar regions of the molecule, and van der Waals forces. nih.govacs.org

Table 2: Potential Non-Covalent Interactions in this compound Aggregation

| Type of Interaction | Participating Functional Groups | Relative Strength | Role in Aggregation |

|---|---|---|---|

| Hydrogen Bonding | Amide (N-H), Carbonyl (C=O), Carboxylate (COO-) | Moderate to Strong | Provides directionality and specificity to the assembly. |

| Hydrophobic Interactions | Alkyl and other nonpolar side chains | Weak to Moderate | Drives aggregation in aqueous environments by minimizing contact with water. |

| π-π Stacking | Phenyl or other aromatic rings (if present) | Weak to Moderate | Contributes to the stabilization of stacked assemblies. |

| van der Waals Forces | All atoms | Weak | Provides general, non-directional attractive forces that stabilize the aggregate. |

Formation of Ordered Assemblies and Microstructures

Through the cumulative effect of directed non-covalent interactions, this compound molecules can spontaneously self-assemble into ordered, higher-order structures. encyclopedia.pub Analogous to how self-assembling cyclic peptides form well-defined nanotubes through a network of hydrogen bonds, the penicillin dimer units can potentially arrange into linear chains, planar sheets, or more complex three-dimensional microstructures. acs.org

The final architecture of these assemblies is a consequence of the balance between the various attractive and repulsive forces at play. The formation of these microstructures can be investigated using high-resolution imaging techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM). These methods allow for the direct visualization of the self-assembled structures, providing empirical evidence for their size, shape, and morphology. The ability to form such ordered assemblies is a hallmark of supramolecular systems and can impart novel properties to the material. nih.gov

Implications for Multivalency in Biological Recognition

This multivalent binding effect can result in an avidity that is orders of magnitude greater than the affinity of the corresponding monovalent unit. acs.org The enhanced binding is due to a combination of factors, including a statistical advantage (if one unit dissociates, the other holds it in close proximity, increasing the chance of rebinding) and a favorable change in the thermodynamics of the binding event. nih.gov This strategy is widely exploited in nature and in drug design to create highly potent inhibitors and to modulate biological signaling pathways. The dimeric structure of Penicillin Et(NH)2 is therefore not just a chemical curiosity but has significant implications for its potency and efficacy in biological recognition processes. acs.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Ampicillin |

| Benzylpenicillin |

| Imipenem |

| Cloxacillin |

| Cefoxitin |

| Moxalactam |

| Penicillin G |

| Biotin |

Future Perspectives in Penicillin Et Nh 2 Dimer Research

Emerging Synthetic Strategies for Complex Dimeric Architectures

The synthesis of complex dimeric molecules like the Penicillin Et(NH)2 dimer necessitates innovative and precise chemical strategies. Future research is expected to move beyond simple dimerization to create more intricate and functionally diverse architectures. The core idea is to control the spatial arrangement of the two penicillin units and to introduce varied functionalities that can modulate the molecule's properties.

Key research pursuits in this area will likely include:

Linker Technology: The nature of the linker connecting the two penicillin monomers is paramount. Future synthetic strategies will likely explore a variety of linkers—ranging from rigid aromatic systems to flexible aliphatic chains—to precisely control the distance and relative orientation of the penicillin moieties. The choice of linker can significantly impact the dimer's ability to interact with biological targets.

Orthogonal Synthesis: The use of orthogonal protecting groups and activation strategies will be crucial for the selective modification of different parts of the dimer. This would allow for the creation of heterodimers, where each penicillin unit has a different side chain, or the attachment of other molecular entities, such as targeting ligands or imaging agents.

Click Chemistry: The application of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach to synthesizing complex dimers. This strategy allows for the rapid assembly of a library of dimers with diverse linkers and functionalities for biological screening.

Supramolecular Assembly: Self-assembly strategies, where monomeric units are designed to spontaneously form dimeric or higher-order structures through non-covalent interactions, could offer a novel route to producing complex architectures. This approach mimics biological systems and could lead to the development of "smart" dimers that assemble or disassemble in response to specific environmental cues.

Table 1: Emerging Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

|---|---|---|

| Linker Modification | Employing diverse chemical linkers (rigid, flexible, cleavable) to connect the two penicillin units. | Precise control over spatial orientation and distance between monomers; modulation of solubility and pharmacokinetic properties. |

| Orthogonal Synthesis | Using distinct, non-interfering chemical reactions to selectively functionalize different parts of the dimer. | Creation of asymmetric and multi-functional dimers; attachment of targeting moieties. |

| Click Chemistry | Utilizing highly efficient and specific reactions, like CuAAC, for modular assembly of the dimer. | High yields, simple reaction conditions, and rapid generation of diverse compound libraries. |

| Supramolecular Assembly | Designing monomers that self-assemble into dimers through non-covalent interactions (e.g., hydrogen bonding, metal coordination). | Formation of dynamic and responsive architectures; potential for novel materials and drug delivery systems. |

Advanced Spectroscopic and Biophysical Characterization Techniques

A thorough understanding of the three-dimensional structure and dynamic behavior of the this compound is essential for elucidating its mechanism of action and for rational drug design. Future research will undoubtedly leverage a suite of advanced analytical techniques to characterize the dimer at an unprecedented level of detail.

Prospective characterization studies will likely involve:

High-Resolution Mass Spectrometry (HRMS): Techniques such as tandem mass spectrometry (MS/MS) will be essential for confirming the chemical structure and integrity of newly synthesized dimers. nih.gov Ion mobility-mass spectrometry could provide insights into the dimer's conformational flexibility in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, NOESY, HSQC) will be critical for determining the solution-state structure and conformation of the dimer. These methods can reveal how the two penicillin units are oriented relative to each other and how the molecule interacts with solvents and potential binding partners.

X-ray Crystallography: Obtaining a crystal structure of the this compound would provide the definitive atomic-level picture of its solid-state conformation. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Computational Modeling: In silico methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will play a crucial role in predicting the stable conformations of the dimer and in simulating its interactions with biological targets. nih.gov These computational approaches can help rationalize experimental findings and guide the design of new derivatives.

Table 2: Advanced Characterization Techniques for this compound

| Technique | Information Gained | Application in Dimer Research |

|---|---|---|

| HRMS | Precise molecular weight and elemental composition; fragmentation patterns. | Structural verification of synthetic products; identification of impurities. nih.gov |

| Multi-dimensional NMR | Through-bond and through-space atomic correlations; solution conformation. | Elucidation of 3D structure in solution; characterization of linker flexibility. |

| X-ray Crystallography | Atomic coordinates in the solid state; intermolecular packing. | Definitive structural determination; basis for computational modeling. |

| Circular Dichroism | Secondary structure and chirality; conformational changes. | Monitoring structural integrity and binding-induced conformational shifts. plos.org |

| Computational Modeling | Predicted stable conformations; interaction energies; dynamic behavior. | Guiding rational design of new derivatives; simulating target engagement. nih.gov |

Integration of 'Omics' Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of the this compound, future research must move beyond simple antibacterial assays and embrace a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform for obtaining a holistic view of how the dimer affects biological systems. nih.govresearchgate.net

Future research directions in this area include:

Transcriptomics (RNA-Seq): By sequencing the entire transcriptome of bacteria exposed to the this compound, researchers can identify which genes are up- or down-regulated in response to the compound. This can reveal the cellular pathways that are perturbed by the dimer and provide clues about its mechanism of action and potential resistance mechanisms.

Proteomics: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be used to measure changes in the abundance of thousands of proteins in response to dimer treatment. This can help identify the direct protein targets of the dimer and downstream effects on cellular machinery.

Metabolomics: By profiling the small-molecule metabolites within a cell, metabolomics can provide a functional readout of the physiological state of an organism. Analyzing the metabolic changes induced by the this compound can reveal disruptions in key metabolic pathways, such as cell wall synthesis, energy production, or nutrient uptake.

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. nih.gov By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the cellular response to the dimer. This integrated approach can uncover complex regulatory networks and identify novel drug targets or biomarkers of drug efficacy. nih.govresearchgate.net

Exploration of Novel Therapeutic Modalities Beyond Traditional Antibiosis

While the antibacterial activity of penicillin derivatives is well-established, the unique dimeric structure of the this compound may unlock novel therapeutic applications that go beyond simply killing bacteria. Future research should explore these non-traditional modalities, which could address major challenges in infectious disease and other fields.

Potential areas for exploration include:

β-Lactamase Inhibition: Many bacteria have developed resistance to penicillin by producing β-lactamase enzymes that inactivate the antibiotic. The dimeric structure of the this compound might allow it to bind to these enzymes in a novel way, potentially inhibiting their activity and restoring the efficacy of other β-lactam antibiotics. This could lead to its use as part of a combination therapy.

Biofilm Disruption: Bacterial biofilms are structured communities of cells that are notoriously difficult to treat with conventional antibiotics. The unique chemical and physical properties of the dimer could enable it to penetrate the biofilm matrix or interfere with the signaling pathways that maintain biofilm integrity, making the bacteria more susceptible to other treatments.

Modulation of Host-Pathogen Interactions: The dimer could potentially modulate the interaction between bacteria and the host organism. For example, it might interfere with bacterial adhesion to host cells or disrupt virulence factor secretion systems, thereby reducing the pathogenicity of the bacteria without necessarily killing them.

Drug-Conjugate Applications: The dimeric scaffold could serve as a platform for the development of drug conjugates. By attaching other therapeutic agents, targeting molecules, or diagnostic probes to the dimer, it may be possible to create multi-functional molecules with enhanced efficacy, improved targeting, or new diagnostic capabilities.

Q & A

Q. What strategies ensure reproducibility in synthesizing the Penicillin Et(NH)₂ dimer across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.